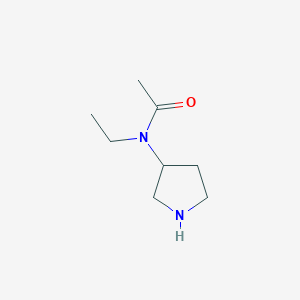

3-(N-Acetyl-N-ethylamino)pyrrolidine

説明

Significance of Pyrrolidine (B122466) Scaffolds in Pharmaceutical Development

The utility of the pyrrolidine scaffold in drug discovery is multifaceted, stemming from its distinct stereochemical and conformational characteristics. nih.govresearchgate.net Unlike flat aromatic rings, the non-planar nature of the saturated pyrrolidine ring allows for a greater exploration of three-dimensional chemical space, a key factor in achieving clinical success for new bioactive molecules. nih.gov

A pharmacophore represents the essential spatial arrangement of features in a molecule that are responsible for its biological activity. researchgate.net The pyrrolidine moiety serves as a crucial pharmacophore due to its unique physicochemical properties, including its basicity, hydrophilicity, and rigid structure. tandfonline.com Its three-dimensional shape, a result of sp³-hybridization and a phenomenon known as "pseudorotation," allows for the precise spatial orientation of substituents. nih.govnih.gov This is critical for establishing effective interactions with biological targets like proteins and enzymes. nih.govresearchgate.net The ability to control the stereochemistry at its chiral centers is a significant advantage, as different stereoisomers of a drug can have vastly different biological profiles and toxicities. nih.gov

The pyrrolidine nucleus is a prominent feature in a vast number of natural products, particularly in alkaloids derived from plants and microorganisms. nih.govnih.gov Its presence is not limited to nature; it is a recurring scaffold in numerous synthetic drugs approved by the U.S. Food and Drug Administration (FDA). nih.govresearchgate.net In fact, it is the most common five-membered non-aromatic nitrogen heterocycle found in FDA-approved pharmaceuticals. nih.gov

Some well-known drugs incorporating the pyrrolidine ring include Captopril for hypertension, the antibiotic Clindamycin, and Aniracetam for Alzheimer's disease. frontiersin.orgnih.gov More recent approvals in 2022, such as Pacritinib (a JAK-2 inhibitor) and Futibatinib (an FGFR-4 inhibitor), further highlight the continued importance of this scaffold in modern drug development. frontiersin.orgnih.gov

Table 1: Examples of FDA-Approved Drugs Containing a Pyrrolidine Moiety

| Drug Name | Therapeutic Class | Year of FDA Approval (if recent) |

| Captopril | Antihypertensive | - |

| Clindamycin | Antibiotic | - |

| Aniracetam | Nootropic (for Alzheimer's) | - |

| Rolipram | Antidepressant | - |

| Procyclidine | Anticholinergic | - |

| Bepridil | Antihypertensive | - |

| Telaprevir | Antiviral (Hepatitis C) | - |

| Ombitasvir | Antiviral (Hepatitis C) | - |

| Pacritinib | JAK-2 Inhibitor | 2022 |

| Futibatinib | FGFR-4 Inhibitor | 2022 |

| Daridorexant | Insomnia Treatment | 2022 |

This table is not exhaustive and serves to illustrate the diversity of applications.

Furthermore, the pyrrolidine ring's saturated carbon atoms can be functionalized to create multiple chiral centers, leading to a high degree of structural diversity. nih.govresearchgate.net This complexity is advantageous for optimizing interactions with specific biological targets. The ability to modify the ring and its substituents allows for the creation of isosteres—molecules with similar shapes and electronic properties but different atoms—which is a common strategy in drug design to improve potency and reduce side effects. The non-planar structure of pyrrolidine provides a three-dimensional framework that is often more advantageous for target binding than flat, aromatic systems. nih.gov

Overview of Pyrrolidine Derivatives with Established Biological Activities

The versatility of the pyrrolidine scaffold has led to the development of derivatives with a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, and antibacterial properties. frontiersin.orgnih.gov Among the most significant are its applications in creating agents to combat diabetes and cancer. tandfonline.com

In recent years, pyrrolidine derivatives have gained considerable attention as potential treatments for Diabetes Mellitus. researchgate.net A key target in diabetes therapy is the enzyme dipeptidyl peptidase-IV (DPP-IV). nih.gov Inhibition of DPP-IV enhances the levels of incretin (B1656795) hormones, which in turn improves insulin (B600854) secretion and glycemic control. tandfonline.com Many potent and selective DPP-IV inhibitors are based on a pyrrolidine scaffold. researchgate.netnih.gov For example, a series of sulfonamide derivatives of pyrrolidine have been synthesized and shown to have significant in vitro anti-diabetic efficacy, with some compounds exhibiting high potency. nih.gov Research has also focused on rhodanine-fused spiro[pyrrolidine-2,3'-oxindoles] as α-amylase inhibitors, another important target for managing type 2 diabetes. nih.gov

The pyrrolidine framework is also a cornerstone in the design of novel anticancer drugs. nih.gov Its derivatives have been shown to target various mechanisms involved in cancer progression, including kinase inhibition, apoptosis induction, and cell cycle arrest. tandfonline.com The ability to introduce diverse substituents onto the pyrrolidine ring allows for the development of highly potent and selective anticancer agents with potentially fewer side effects. nih.gov

For instance, pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety have demonstrated structure-dependent anticancer activity against lung cancer cells. mdpi.com Similarly, diphenylamine-pyrrolidin-2-one-hydrazone derivatives have been identified as promising anticancer agents, showing selectivity against prostate cancer and melanoma cell lines. nih.gov The development of spirooxindole pyrrolidine analogs has also yielded compounds with significant cytotoxic effects against cancer cells while being less harmful to non-cancerous cells. rsc.org

The Specific Case of 3-(N-Acetyl-N-ethylamino)pyrrolidine

The compound this compound, also known as N-ethyl-N-pyrrolidin-3-ylacetamide, is a specific derivative of the pyrrolidine scaffold. chemimpex.com It is recognized for its utility as a versatile building block in chemical synthesis. chemimpex.com

Table 2: Chemical Properties of this compound

| Property | Value |

| CAS Number | 115445-29-9 |

| Molecular Formula | C₈H₁₆N₂O |

| Molecular Weight | 156.23 g/mol |

| Appearance | - |

| Solubility | Soluble in organic solvents |

Data sourced from chemimpex.comscbt.compharmaffiliates.com.

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents. chemimpex.com Its structure is designed to interact effectively with biological systems, and it has been used in research focused on developing analgesics and anti-inflammatory drugs. chemimpex.com Furthermore, it finds application in neuroscience research for studying neurotransmitter systems. chemimpex.com

Antimicrobial and Antifungal Agents

The pyrrolidine scaffold is a common feature in many compounds exhibiting antimicrobial and antifungal properties. frontiersin.orgnih.gov For instance, the natural alkaloid anisomycin, which contains a monohydroxypyrrolidine ring, acts as an inhibitor of bacterial protein synthesis and is utilized as an antimicrobial and antifungal agent. frontiersin.org

Recent research has focused on synthesizing novel pyrrolidine derivatives with enhanced antimicrobial and antifungal efficacy. Studies have shown that certain pyrrolidine-based benzenesulfonamide (B165840) derivatives exhibit antibacterial activity against various strains, including Staphylococcus aureus, Escherichia coli, Acinetobacter baumannii, Bacillus subtilis, and Aeromonas hydrophila. tandfonline.com Some of these compounds have demonstrated activity comparable to the standard antibiotic ampicillin. tandfonline.com

In the realm of antifungal agents, tetrazoles bearing a pyrrolidine ring have been synthesized and tested against Candida albicans. frontiersin.orgnih.gov Furthermore, spirooxindole pyrrolidine-linked hybrids have shown significant antifungal activity against clinically isolated fungal strains, with some compounds demonstrating potent activity against various Candida species. nih.gov Another study highlighted novel pyrrolidine-2,4-dione (B1332186) derivatives that exhibited strong antifungal activity against Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum. rsc.org

Antiviral Agents

The pyrrolidine moiety is a critical component in several antiviral drugs, particularly those used to treat chronic Hepatitis C Virus (HCV) infection. nih.govmdpi.com Telaprevir and Ombitasvir are two notable examples of pyrrolidine-containing drugs that inhibit viral replication. nih.gov Telaprevir functions by inhibiting the NS3/4A serine protease of HCV, while Ombitasvir targets the NS5A protein, which is essential for viral replication and assembly. nih.gov Interestingly, Ombitasvir has also been identified as a potent inhibitor of SARS-CoV-2. nih.gov The development of these drugs highlights the importance of the pyrrolidine scaffold in designing effective antiviral therapies. mdpi.com

Anti-inflammatory Agents

Pyrrolidine derivatives have demonstrated significant potential as anti-inflammatory agents. frontiersin.orgnih.gov The compound this compound itself is utilized as an important intermediate in the development of anti-inflammatory drugs. chemimpex.com The structural characteristics of the pyrrolidine ring contribute to the anti-inflammatory properties of various compounds. nih.gov Research has shown that certain pyrrolidine-containing molecules can effectively modulate inflammatory pathways. For example, some derivatives have been designed as antagonists of the chemokine receptor CXCR4, which plays a role in inflammatory and autoimmune disorders. frontiersin.orgnih.gov

Neuroscience Research Applications

The pyrrolidine scaffold is of great interest in neuroscience research due to its presence in many neuroactive compounds. chemimpex.com The compound this compound is used in studies investigating neurotransmitter systems to understand the effects of various compounds on brain function. chemimpex.com The biosynthesis of neuroexcitatory kainoids, for instance, involves the formation of a pyrrolidine ring. acs.org

Anticonvulsant Properties

Pyrrolidine derivatives are a well-established class of anticonvulsant drugs used in the treatment of epilepsy. drugs.com Levetiracetam, a notable pyrrolidine anticonvulsant, is used as an adjunctive therapy for partial and tonic-clonic seizures. drugs.com While its exact mechanism of action is not fully understood, it is believed to modulate nerve transmission. drugs.com

Research into novel pyrrolidine-based anticonvulsants is ongoing. Studies on N-Mannich bases derived from pyrrolidine-2,5-dione have identified compounds with significant anticonvulsant effects in various animal models of seizures. nih.gov Some of these derivatives have also shown analgesic properties. nih.gov The mechanism of action for some of these compounds is thought to involve their influence on neuronal voltage-sensitive sodium and L-type calcium channels. nih.govnih.gov Hybrid molecules incorporating the pyrrolidine-2,5-dione frame have also been developed, demonstrating a broad spectrum of protection and improved safety profiles compared to existing antiepileptic drugs. nih.gov

Cholinesterase Inhibition

Cholinesterase inhibitors are a key therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. researchgate.net The pyrrolidine moiety has been extensively explored in the design of potent cholinesterase inhibitors. frontiersin.org

Several studies have reported the synthesis and evaluation of various pyrrolidine derivatives for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, novel dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] have been synthesized and shown to have promising inhibitory efficacy against both AChE and BChE. nih.govrsc.org Similarly, pyrrolidine-based benzenesulfonamide derivatives have been identified as potent AChE inhibitors. frontiersin.org Other research has focused on N-benzoylthiourea-pyrrolidine carboxylic acid derivatives and piperidone grafted spiropyrrolidines, which have also demonstrated significant cholinesterase inhibitory activity. frontiersin.orgresearchgate.net

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. nih.govyoutube.comyoutube.comyoutube.com The pyrrolidine scaffold has been incorporated into the design of carbonic anhydrase inhibitors. frontiersin.org

Research has shown that novel pyrrolidine-containing benzenesulfonamides can act as potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II. tandfonline.com One particular compound demonstrated significantly greater inhibitory potency against hCA I and hCA II compared to the reference drug acetazolamide. nih.govtandfonline.com Furthermore, pyrrolo and pyrrolopyrimidine sulfonamides have been synthesized and shown to be effective inhibitors of transmembrane carbonic anhydrase isoforms IX and XII, which are considered targets for anticancer therapies. nih.gov

Antioxidant Activity of the Pyrrolidine Moiety

The pyrrolidine scaffold is a key feature in many compounds exhibiting antioxidant properties. nih.gov Antioxidants are vital for mitigating oxidative stress, a process implicated in various diseases. researchgate.net Research has demonstrated that derivatives of pyrrolidine, including pyrrolidin-2-ones and other substituted pyrrolidines, can act as potent radical scavengers. researchgate.netrsc.orgresearchgate.net

For instance, a study on novel pyrrolidin-2-one derivatives identified compounds with significant antioxidant effects, which were also linked to antiarrhythmic properties. researchgate.net Another investigation into a series of pyrrolidin-2-one derivatives found that many of the synthesized compounds exhibited potent to moderate antioxidant activity, with the exception of a few that showed no potency. researchgate.net The antioxidant capabilities of these compounds are often evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. researchgate.netrsc.org

Furthermore, the antioxidant potential of the pyrrolidine ring is not limited to synthetic compounds. Naturally occurring pyrrolidine alkaloids, such as nicotine, have also been noted for their antioxidant effects. nih.gov The versatility of the pyrrolidine structure allows for the synthesis of a diverse range of derivatives with the potential for significant antioxidant activity. nih.govresearchgate.netrsc.orgresearchgate.net

Introduction to this compound as a Research Compound

This compound , a specific derivative of pyrrolidine, has emerged as a valuable compound in various research and development sectors. chemimpex.com Its unique structural characteristics make it a versatile building block and intermediate in the synthesis of more complex molecules. chemimpex.com

Current Research Utility and Applications

The primary utility of This compound lies in its role as an intermediate in pharmaceutical development. chemimpex.com It is particularly noted for its application in the synthesis of analgesics and anti-inflammatory drugs. chemimpex.com Beyond this, its structural framework is utilized in neuroscience research to probe neurotransmitter systems and in the development of novel drug delivery systems to enhance the bioavailability of therapeutic agents. chemimpex.com

In the realm of analytical chemistry, this compound serves as a standard for chromatography and mass spectrometry. chemimpex.com Its properties are also being explored in material science for the creation of new polymers and adhesives. chemimpex.com The ability of This compound to serve as a versatile building block in organic synthesis opens up possibilities for the creation of new therapeutic agents. chemimpex.com

Nomenclature and Structural Context within Pyrrolidines

The systematic name for This compound is N-ethyl-N-pyrrolidin-3-ylacetamide. chemimpex.com This name precisely describes its molecular structure: an acetyl group and an ethyl group attached to the nitrogen atom at the 3-position of the pyrrolidine ring.

The structure of This compound allows for effective interactions with biological systems, a key reason for its utility in drug development. chemimpex.com The presence of the N-acetylamino group is a significant feature, as this functional group is known to be important for the biological activity of other pyrrolidine-based compounds, such as certain enzyme inhibitors. nih.gov The pyrrolidine ring itself provides a non-planar, three-dimensional scaffold that is advantageous for molecular recognition by biological targets. nih.gov

| Property | Value | Source |

| CAS Number | 115445-29-9 | scbt.comepa.govpharmaffiliates.com |

| Molecular Formula | C₈H₁₆N₂O | scbt.compharmaffiliates.com |

| Molecular Weight | 156.23 g/mol | scbt.compharmaffiliates.com |

| Monoisotopic Mass | 156.126263 g/mol | epa.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-ethyl-N-pyrrolidin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-3-10(7(2)11)8-4-5-9-6-8/h8-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMWGGURJSUYGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCNC1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373324 | |

| Record name | 3-(N-Acetyl-N-ethylamino)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115445-29-9 | |

| Record name | 3-(N-Acetyl-N-ethylamino)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N-Acetyl-N-ethylamino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Pharmacological and Biological Investigations

Mechanistic Studies of Biological Activity

Enzyme Inhibition Studies

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). mdpi.comfrontiersin.org Inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes mellitus. frontiersin.orgnih.govnih.gov The pyrrolidine (B122466) scaffold is a key structural feature in many DPP-4 inhibitors. nih.gov

N-substituted-glycyl-2-cyanopyrrolidide compounds, such as NVP-DPP728, have been identified as potent inhibitors of DPP-4. nih.gov These inhibitors work by augmenting endogenous GLP-1 and GIP levels, which in turn enhances glucose-dependent insulin (B600854) secretion. nih.govnih.gov The development of small molecule DPP-4 inhibitors that bind to the enzyme's catalytic site has been a significant focus of research. frontiersin.org The pyrrolidine ring of these inhibitors often occupies a specific position within the active site of the DPP-4 enzyme. mdpi.com

Clinical studies have shown that DPP-4 inhibitors effectively lower blood glucose levels in patients with type 2 diabetes. youtube.com The therapeutic diversity within this class of drugs allows for individualized treatment approaches to achieve target HbA(1c) levels. nih.gov

Table 1: Investigational Pyrrolidine-based DPP-4 Inhibitors

| Compound | Key Features | Therapeutic Implication |

| NVP-DPP728 | Potent, selective, and short-acting DPP-4 inhibitor with excellent oral bioavailability. nih.gov | Antihyperglycemic activity. nih.gov |

| Pyrrolidine Derivatives | The pyrrolidine scaffold is a common feature in many DPP-4 inhibitors. nih.gov | Management of Type 2 Diabetes Mellitus. nih.gov |

| Sitagliptin, Vildagliptin, Saxagliptin | Approved DPP-4 inhibitors for clinical use. nih.gov | Glucose-lowering therapy. frontiersin.org |

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govresearchgate.net The pyrrolidine nucleus is found in various compounds with biological activity, including some with acetylcholinesterase inhibitory properties. nih.gov

Research has explored various derivatives of pyrrolidine for their potential to inhibit AChE. For instance, certain oxopyrrolidine derivatives have demonstrated anti-Alzheimer's properties by acting as acetylcholinesterase inhibitors. nih.gov The binding of these inhibitors to the active site of AChE can be influenced by their stereochemistry and the nature of their substituents. researchgate.net Some compounds have been shown to interact with both the catalytic and allosteric sites of the enzyme. nih.gov

The development of selective inhibitors for either acetylcholinesterase or butyrylcholinesterase (BChE), another cholinesterase, is an area of active investigation, as their expression levels can change during the progression of Alzheimer's disease. nih.gov

Aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib) is a primary enzyme responsible for resistance to aminoglycoside antibiotics, such as amikacin, in Gram-negative bacteria. mdpi.commdpi.comdntb.gov.ua The inactivation of these antibiotics occurs through enzymatic acetylation. mdpi.com Identifying inhibitors of AAC(6')-Ib is a promising strategy to overcome antibiotic resistance. mdpi.comdntb.gov.ua

Through mixture-based combinatorial libraries and positional scanning, a substituted pyrrolidine pentamine scaffold has been identified as an inhibitor of AAC(6')-Ib. mdpi.commdpi.comumn.edu Structure-activity relationship (SAR) studies have been conducted on derivatives of this scaffold to optimize their inhibitory activity. mdpi.comumn.edunih.gov These studies have revealed that specific substitutions and stereochemistry at various positions on the pyrrolidine ring are crucial for potent inhibition. umn.edunih.gov For example, aromatic functionalities at certain positions are essential for activity. mdpi.comumn.edu Molecular docking studies suggest that these inhibitors bind preferentially to the kanamycin (B1662678) C binding cavity of the enzyme. mdpi.comumn.edu

The goal of this research is to develop compounds that can be used in combination with aminoglycoside antibiotics to treat infections caused by resistant bacterial strains. nih.gov

Table 2: Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as AAC(6')-Ib Inhibitors

| Position on Pyrrolidine Scaffold | Importance for Inhibitory Activity |

| R1 and R4 | Aromatic functionalities are essential. mdpi.comumn.edu |

| R2 | Stereochemical conformation is critical. umn.edunih.gov |

| R3 | The hydroxyl moiety and stereoconformation are required for full inhibitory activity. umn.edunih.gov |

| R5 | The phenyl functionality is not essential and can be replaced by aliphatic groups. umn.edunih.gov |

Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion, breaking down complex carbohydrates into glucose. nih.govmui.ac.ir Inhibiting these enzymes can delay carbohydrate digestion and absorption, thereby reducing post-meal blood glucose spikes. nih.gov This makes them important targets for the management of type 2 diabetes mellitus. nih.govmui.ac.ir

Derivatives of N-acetylpyrrolidine have been synthesized and investigated for their inhibitory activity against both α-amylase and α-glucosidase. nih.gov For instance, N-(benzyl)-2-acetylpyrrolidine has shown significant inhibitory potential against α-glucosidase. nih.govresearchgate.net Kinetic studies have indicated that these compounds can act as mixed-type inhibitors. nih.govresearchgate.net

Structure-activity relationship studies have highlighted the importance of specific substituents on the pyrrolidine ring for inhibitory potency. For example, a para-methoxy group on a benzyl (B1604629) substituent has been shown to enhance inhibitory activity against both enzymes. nih.gov Molecular docking studies have been used to understand the binding interactions between these pyrrolidine derivatives and the active sites of α-amylase and α-glucosidase. nih.govnih.gov

Table 3: Inhibitory Activity of N-Acetylpyrrolidine Derivatives

| Compound | Target Enzyme | IC50 Value |

| N-(benzyl)-2-acetylpyrrolidine (4a) | α-glucosidase | 0.52 ± 0.02 mM. nih.govresearchgate.net |

| N-(tosyl)-2-acetylpyrrolidine (4b) | α-glucosidase | 1.64 ± 0.08 mM. nih.govresearchgate.net |

| N-(benzyl)-2-acetylpyrrolidine (4a) | α-amylase | 3.21 ± 0.65 mM. nih.gov |

| 4-methoxy analogue 3g | α-amylase | 26.24 µg/mL. nih.gov |

| 4-methoxy analogue 3g | α-glucosidase | 18.04 µg/mL. nih.gov |

Receptor Antagonism/Agonism

The pyrrolidine scaffold is a versatile structural motif found in compounds that modulate the activity of various receptors. nih.gov

Serotonin Receptors: 3-Pyrrolidine-indole derivatives have been investigated as selective modulators of 5-HT2 receptors, with potential applications in treating mental disorders. acs.orgnih.gov These compounds can act as agonists or partial agonists at the 5-HT2A receptor. acs.org

Muscarinic Receptors: Certain pyrrolidine derivatives have been developed as muscarinic receptor antagonists for the treatment of respiratory, urinary, and gastrointestinal diseases. google.com

Chemokine Receptors: A series of (S)-pyrrolidines have been reported as CXCR4 chemokine receptor antagonists, showing potential antimetastatic activity. nih.gov

NK1/NK3 Receptors: Pyrrolidine derivatives with dual antagonist activity at both NK1 and NK3 receptors have been explored for the treatment of schizophrenia. google.com

The stereochemistry of the pyrrolidine ring can significantly influence the biological activity, determining whether a compound acts as an antagonist or an agonist at a particular receptor. nih.gov

Urotensin II Receptor Antagonism

No studies were found that investigate or report on the activity of 3-(N-Acetyl-N-ethylamino)pyrrolidine as an antagonist for the Urotensin II receptor.

Peroxisome Proliferator-Activated Receptors (PPARs) Agonism

There is no available research describing the agonistic effects of This compound on any of the Peroxisome Proliferator-Activated Receptors (PPARα, PPARγ, or PPARβ/δ). While other pyrrolidine derivatives have been explored as PPAR agonists, this specific compound has not been identified in the literature for this activity. nih.gov

In Vitro Pharmacological Evaluations

Comprehensive searches for in vitro studies on this compound yielded no specific data. There are no publicly documented studies detailing its effects in various standard assays.

Cell-Based Assays

There is no available research on the activity of this compound in common cell-based assays. Investigations using cell lines such as Chinese Hamster Ovary (CHO) cells, rat ventricular myocardial (H9c2UT) cells, human colorectal adenocarcinoma (HT-29) cells, or human neuroblastoma (SH-SY5Y) cells have not been reported.

Enzyme Activity Assays

Information regarding the effect of this compound on specific enzymes is absent from the scientific literature. Consequently, there are no determined IC50 values to quantify its inhibitory potency against any enzymatic target.

Antiproliferative Effects on Cancer Cell Lines

There are no published studies investigating the potential antiproliferative effects of this compound on any cancer cell lines.

Antimicrobial Efficacy against Bacterial Strains

The antimicrobial properties of this compound have not been reported. There is no data available on its efficacy against common bacterial strains such as Staphylococcus aureus, Escherichia coli, or Pseudomonas aeruginosa.

Antifungal Efficacy against Fungal Strains

Similarly, the potential antifungal activity of this compound remains unevaluated in publicly available research. No studies have documented its effects on fungal strains like Aspergillus niger or Candida albicans.

In Vivo Pharmacological Evaluations

No in vivo studies detailing the pharmacological effects of this compound in animal models or humans have been found in the public domain.

Animal Models of Disease (e.g., Type 2 Diabetes, Heart Failure, Cancer)

The utility of novel chemical entities is often first established in animal models that mimic human diseases. The pyrrolidine ring is a central component in many compounds tested in models of type 2 diabetes, heart failure, and cancer. nih.gov

In the realm of type 2 diabetes , chemically-induced and genetic animal models are common. nih.govnih.gov For instance, streptozotocin (B1681764) (STZ) is a chemical used to induce diabetes in rodents by destroying pancreatic β-cells. nih.gov Another model, the db/db mouse, possesses a genetic mutation that leads to obesity and diabetes, making it a valuable tool for studying the efficacy of new anti-diabetic agents. nih.gov Studies on certain pyrrolidine derivatives have shown promising results in these models. For example, a series of 4-benzylpyrrolidine-3-carboxylic acid derivatives, acting as PPARα/γ agonists, were effective in lowering fasting glucose and triglyceride levels in diabetic db/db mice. nih.gov

For heart failure , researchers utilize models such as coronary microembolization in rats to mimic the conditions of heart failure secondary to myocardial infarction. nih.gov In such models, the administration of certain pyrrolidine-containing compounds, like pyrrolidine dithiocarbamate, has been shown to reduce cardiomyocyte apoptosis and improve cardiac function. nih.gov Animal models of dysregulated cardiac metabolism, often induced by high-fat diets, are also employed to study the metabolic underpinnings of heart failure and to test metabolically targeted therapies. nih.gov

In cancer research, a variety of animal models are employed, including those induced by chemical carcinogens. nih.gov For instance, compounds like N-nitrosodimethylamine (DMN) are known to induce tumors in rats. nih.gov The anti-proliferative effects of novel compounds are often tested against human cancer cell lines xenografted into immunocompromised mice. A novel compound, N-(2-ozoazepan-3-yl)-pyrrolidine-2-carboxamide, which contains a pyrrolidine ring, has demonstrated a pro-apoptotic effect on the A549 lung cancer cell line. nih.govresearchgate.net

Table 1: Examples of Pyrrolidine-Containing Compounds in Animal Models of Disease

| Compound Class/Derivative | Disease Model | Animal | Key Findings | Reference(s) |

|---|---|---|---|---|

| 4-benzylpyrrolidine-3-carboxylic acid derivatives | Type 2 Diabetes (genetic) | db/db mice | Lowered fasting glucose and triglyceride levels. | nih.gov |

| Pyrrolidine dithiocarbamate | Heart Failure (induced) | Rats | Reduced cardiocyte apoptosis and improved cardiac function. | nih.gov |

| N-(2-ozoazepan-3-yl)-pyrrolidine-2-carboxamide | Cancer (in vitro) | Human A549 lung cancer cells | Inhibited cancer cell growth and induced apoptosis. | nih.govresearchgate.net |

Assessment of Therapeutic Efficacy and Target Engagement

The assessment of therapeutic efficacy and target engagement is a critical step in drug development. For compounds containing a pyrrolidine moiety, this involves a combination of in vitro and in vivo assays.

Therapeutic Efficacy is determined by evaluating the ability of a compound to produce a desired therapeutic effect in a disease model. For anti-diabetic agents, this would involve measuring reductions in blood glucose and triglycerides. nih.gov In heart failure models, improved cardiac function, as measured by parameters like left ventricular systolic pressure, indicates efficacy. nih.gov For anti-cancer compounds, efficacy is often measured by the inhibition of tumor growth or the induction of cancer cell death (apoptosis). nih.gov For instance, the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric. The novel pyrrolidine-containing compound, N-(2-ozoazepan-3-yl)-pyrrolidine-2-carboxamide, exhibited an IC50 of 53.70 μM on the A549 lung cancer cell line. nih.govresearchgate.net

Target Engagement confirms that the compound interacts with its intended biological target in a living system. This can be assessed through various techniques. Molecular docking and dynamics studies can predict the binding affinity of a compound to its target protein. nih.gov For example, the high binding affinity of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide to the TRPV1 receptor was elucidated through such in silico methods. nih.gov In cellular assays, changes in the activity of the target protein or downstream signaling pathways upon treatment with the compound provide evidence of engagement. For instance, the agonistic activity of certain pyrrolidine derivatives at peroxisome proliferator-activated receptors (PPARs) was confirmed through functional assays. nih.gov

Table 2: Assessment of Therapeutic Efficacy and Target Engagement for Select Pyrrolidine Derivatives

| Compound/Derivative | Therapeutic Area | Efficacy Assessment | Target Engagement Assessment | Reference(s) |

|---|---|---|---|---|

| 4-benzylpyrrolidine-3-carboxylic acid derivatives | Type 2 Diabetes | Reduction in fasting glucose and triglycerides in db/db mice. | Functional assays confirming PPARα/γ agonism. | nih.gov |

| (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide | Pain | Antagonistic activity in vitro (IC50 = 2.66 nM). | Molecular docking and dynamics studies showing binding to TRPV1. | nih.gov |

| N-(2-ozoazepan-3-yl)-pyrrolidine-2-carboxamide | Cancer | Inhibition of A549 cell growth (IC50: 53.70 μM) and induction of apoptosis. | In silico analysis showing affinity for Akt-1 and Bcl-2 proteins. | nih.govresearchgate.net |

Pharmacodynamic Markers

Pharmacodynamic (PD) markers are biological indicators that demonstrate that a drug has had its intended effect on the body. These markers are crucial for understanding the mechanism of action of a new compound and for guiding its development.

In the context of pyrrolidine-containing compounds, PD markers would be specific to their biological targets and the diseases they are intended to treat. For a PPAR agonist, a relevant PD marker could be the upregulation of PPAR target genes involved in lipid metabolism. For a compound targeting a specific enzyme, a change in the level of the enzyme's substrate or product could serve as a PD marker.

In studies of N-(2-ozoazepan-3-yl)-pyrrolidine-2-carboxamide, its anti-inflammatory potential was assessed by measuring its effect on pro-inflammatory markers. nih.govresearchgate.net Specifically, the compound was shown to inhibit the production of interleukin-6 (IL-6) and interleukin-8 (IL-8) in lipopolysaccharide (LPS)-stimulated peripheral mononuclear cells (PBMCs). nih.govresearchgate.net In this case, the levels of IL-6 and IL-8 serve as pharmacodynamic markers of the compound's anti-inflammatory activity.

Table 3: Pharmacodynamic Markers for a Pyrrolidine Derivative

| Compound | Biological Activity | Pharmacodynamic Marker(s) | System | Reference(s) |

|---|---|---|---|---|

| N-(2-ozoazepan-3-yl)-pyrrolidine-2-carboxamide | Anti-inflammatory | Inhibition of IL-6 and IL-8 production. | LPS-stimulated PBMCs | nih.govresearchgate.net |

Detailed SAR Analysis for Therapeutic Optimization

Impact of Substituents on Biological Activity

The therapeutic efficacy of pyrrolidine derivatives is profoundly influenced by the chemical nature and placement of substituents on the heterocyclic ring. researchgate.net Research on a class of compounds known as pyrrolidine pentamines, identified as potential inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], an enzyme responsible for antibiotic resistance, highlights this principle. nih.govnih.govmdpi.com In these studies, the pyrrolidine pentamine scaffold was systematically modified at five distinct positions (R1–R5) to probe their impact on inhibitory activity. nih.govmdpi.com

Stereochemical Effects on Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a molecule's ability to interact with a biological target. The specific spatial orientation of functional groups on the pyrrolidine ring can dictate the difference between a potent drug and an inactive compound. researchgate.net Many biological systems, such as enzyme active sites and receptors, are chiral, meaning they can distinguish between different stereoisomers of a drug molecule. mdpi.comnih.govresearchgate.net

In the development of various pyrrolidine-based agents, establishing the correct stereochemistry is a crucial step. rsc.orgresearchgate.netacs.orgnih.gov For the pyrrolidine pentamine inhibitors, studies have shown that modifications to the stereochemistry have a tangible effect on their inhibitory properties. nih.govmdpi.com The precise 3D shape of the molecule governs its ability to fit within the binding pocket of the target enzyme and form the necessary non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for high-affinity binding. Consequently, one enantiomer or diastereomer will often exhibit significantly higher activity than its counterparts. mdpi.com

Correlation between Molecular Docking Values (ΔG) and Inhibitory Activity

Molecular docking is a computational method used to predict how a molecule binds to a target protein. It calculates the binding free energy (ΔG), where a more negative value suggests a stronger, more stable interaction. nih.govrsc.org In modern drug discovery, a strong correlation between these predicted ΔG values and experimentally measured inhibitory activity (such as IC₅₀ values) serves as a powerful validation of the binding model and accelerates the design of more potent compounds. nih.govnih.gov

For the pyrrolidine pentamine inhibitors of AAC(6')-Ib, a significant correlation was found between the computationally derived molecular docking values and the experimentally observed inhibitory activity. nih.govmdpi.com A regression analysis comparing the ΔG values with the compound dose required for a two-fold potentiation of an antibiotic showed a statistically significant relationship (r = 0.76, p = 0.0004). mdpi.com This indicates that the computational model accurately reflects the key interactions driving inhibition. Such a correlation allows researchers to screen virtual libraries of compounds and prioritize the synthesis of candidates with the most promising predicted binding energies, thereby streamlining the drug discovery process. researchgate.netresearchgate.net

Table 1: Correlation of Molecular Docking Energy with Inhibitory Activity for Select Pyrrolidine Pentamine Derivatives

| Compound | Molecular Docking (ΔG, kcal/mol) | Dose for 2-Fold Potentiation (µg/mL) |

|---|---|---|

| 2700.001 | -9.1 | 16 |

| 2700.003 | -9.4 | 16 |

| 2700.005 | -8.3 | 64 |

| 2700.006 | -8.9 | 32 |

| 2700.007 | -7.9 | 128 |

| 2700.008 | -8.1 | 64 |

Conformational Analysis and its Influence on Biological Interactions

A molecule's biological activity is dictated not just by its static structure but also by its conformational dynamics in solution. The ability to adopt specific shapes is crucial for effective interaction with biological macromolecules.

Z/E Isomerism in Solution

The presence of an N-acetyl group, as in this compound, introduces a feature known as amide bond isomerism. Due to the partial double-bond character of the central C-N bond, rotation is restricted, leading to the existence of two distinct planar isomers: Z (cis) and E (trans). azom.comnanalysis.comresearchgate.net These isomers, or rotamers, can interconvert, but the energy barrier to rotation is often high enough that both forms can be observed separately in solution at room temperature using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nanalysis.comacs.orgcdnsciencepub.com

Stabilization by Intramolecular Hydrogen Bonds

The conformation of a molecule can be significantly influenced and stabilized by the formation of intramolecular hydrogen bonds. rsc.org These non-covalent interactions occur when a hydrogen atom is shared between two electronegative atoms within the same molecule, effectively locking the structure into a more rigid, defined shape. nih.gov

In a study of N-acetylproline, a close structural analog to a substituted pyrrolidine, researchers observed the formation of a strong intramolecular hydrogen bond between the amide carbonyl oxygen and the carboxyl group's hydroxyl hydrogen. nih.govresearchgate.net This interaction was shown to stabilize a specific conformer (trans-anti) in solution. nih.gov Such pre-organization of a molecule into a specific, biologically relevant conformation can be highly advantageous. It reduces the entropic cost of binding to a receptor or enzyme active site, which can lead to a significant increase in binding affinity and, consequently, biological activity. nih.gov The potential for such stabilizing interactions within the scaffold of this compound is a key consideration in understanding its interaction with biological targets.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Structure-Property Relationship (SPR) Studies

The incorporation of a 3-(N-acetyl-N-ethylamino)pyrrolidine moiety into a larger conjugated system can significantly influence the electronic properties of the resulting molecule, particularly concerning electron delocalization and charge separation. While direct studies on conjugated systems featuring this specific substituent are not extensively documented in publicly available research, the principles of its contribution can be inferred from studies on structurally analogous compounds, such as those containing N-arylpyrrolidine and other dialkylamino groups. These groups are well-known for their electron-donating capabilities, which are crucial for creating "push-pull" systems that exhibit interesting photophysical and nonlinear optical properties.

In a typical push-pull chromophore, an electron-donating group (the "push") is connected to an electron-accepting group (the "pull") through a π-conjugated bridge. The this compound group can act as an effective electron donor. The nitrogen atom of the pyrrolidine (B122466) ring possesses a lone pair of electrons that can be delocalized into the attached conjugated system. The presence of the N-acetyl and N-ethyl groups modulates the electron-donating strength of the pyrrolidine nitrogen.

A key phenomenon in such systems is photoinduced charge transfer (ICT). Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the donor side of the molecule, to the lowest unoccupied molecular orbital (LUMO), which is predominantly located on the acceptor side. This leads to a charge-separated excited state.

Studies on fulleropyrrolidine donor-acceptor conjugates have provided valuable insights into the role of the pyrrolidine ring in mediating charge transfer. nih.gov In these systems, a donor molecule is attached to a fullerene acceptor via a pyrrolidine linker. It has been demonstrated that connecting the donor to the nitrogen atom of the pyrrolidine ring can lead to a significantly longer-lived charge-separated state compared to when the donor is attached at the 2-position of the pyrrolidine ring. nih.gov This highlights the critical role of the linkage position in facilitating and stabilizing charge separation.

The electrochemical properties of such conjugates further underscore the donor-acceptor relationship. For instance, in a system where triphenylamine (B166846) (TPA) acts as the donor connected to a fullerene acceptor through a pyrrolidine ring, the oxidation potential is centered on the TPA moiety, confirming its role as the electron donor. nih.gov

| Compound | First Oxidation Potential (V vs Fc/Fc+) | First Reduction Potential (V vs Fc/Fc+) |

| TPA-pyrrolidine-C60 | +0.39 | -1.06 |

| TPA-pyrrolidine-Ih-Sc3N@C80 | +0.39 | -0.65 |

This table presents electrochemical data for triphenylamine (TPA) fulleropyrrolidine conjugates, demonstrating the donor and acceptor potentials. Data sourced from a study on photoinduced charge transfer in such systems. nih.gov

Furthermore, the phenomenon of twisted intramolecular charge transfer (TICT) is relevant when considering dialkylamino-substituted chromophores. mdpi.comresearchgate.net In a TICT state, the amino group twists out of the plane of the conjugated system in the excited state, leading to a more complete charge separation. This process is often sensitive to the polarity of the surrounding environment. mdpi.comresearchgate.net While the acetyl group in this compound introduces some steric hindrance and electronic effects that would modulate this behavior, the fundamental principle of charge transfer driven by the amino group remains.

The efficiency of electron delocalization and charge separation in these systems can be probed using various spectroscopic techniques, including UV-Vis absorption and fluorescence spectroscopy. The position of the intramolecular charge transfer band in the absorption spectrum is often sensitive to the solvent polarity, a phenomenon known as solvatochromism. This provides experimental evidence for the change in dipole moment upon excitation, which is a hallmark of charge transfer.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 3-(N-Acetyl-N-ethylamino)pyrrolidine. These calculations can elucidate the molecule's geometry, electronic distribution, and reactivity, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of molecules. For derivatives of pyrrolidine (B122466), DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), provide reliable geometric and electronic properties. researchgate.net Such studies on analogous structures help in predicting the characteristics of this compound. researchgate.net

DFT calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. The optimized geometry from these calculations is crucial for understanding its conformational preferences and how it might interact with other molecules. Furthermore, DFT can compute electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and stability.

A hypothetical DFT study on this compound would likely reveal the distribution of electron density, highlighting the electronegative oxygen and nitrogen atoms as regions of high electron density. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack.

Table 1: Predicted Geometrical and Electronic Properties of this compound from a Hypothetical DFT Study

| Property | Predicted Value | Significance |

| Optimized Geometry | ||

| C-N (pyrrolidine ring) bond length | ~1.46 Å | Standard single bond length. |

| C=O (acetyl group) bond length | ~1.23 Å | Typical double bond character. |

| Electronic Properties | ||

| HOMO Energy | Indicates the molecule's ability to donate electrons. | |

| LUMO Energy | Indicates the molecule's ability to accept electrons. | |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | |

| Dipole Moment | Measures the overall polarity of the molecule. |

Exploration of Reaction Mechanisms at the Molecular Level

Computational studies are invaluable for mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms at a molecular level. For reactions involving pyrrolidine derivatives, such as N-acylation or reactions at the pyrrolidine ring, DFT can be used to model the transition states and intermediates. beilstein-journals.org This allows for a detailed understanding of the step-by-step process of bond breaking and formation. beilstein-journals.org

For instance, in the synthesis of related N-acylpyrrolidine derivatives, computational models can identify the most favorable reaction pathways by calculating the activation energies of different possible routes. researchgate.net This insight is crucial for optimizing reaction conditions to achieve higher yields and selectivity. beilstein-journals.org

Kinetic vs. Thermodynamic Selectivity

In many chemical reactions, multiple products can be formed. The distribution of these products can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org Kinetic control favors the product that is formed fastest (lowest activation energy), while thermodynamic control favors the most stable product (lowest Gibbs free energy). wikipedia.orgmasterorganicchemistry.com

Computational chemistry can predict both the kinetic and thermodynamic products of a reaction by calculating the energies of the transition states and the final products. masterorganicchemistry.comyoutube.com For reactions involving substituted pyrrolidines, the stereoselectivity or regioselectivity can often be explained by analyzing the kinetic and thermodynamic pathways. For example, in the deprotonation of an unsymmetrical ketone, a sterically hindered base often leads to the kinetic enolate, while a less hindered base allows for equilibrium to be established, favoring the more stable thermodynamic enolate. masterorganicchemistry.com While not directly studied for this compound, similar principles would apply to reactions involving this compound. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule, such as this compound, might interact with a biological macromolecule, typically a protein. These methods are central to drug discovery and development. chemimpex.comresearchgate.net

Binding Mode Analysis with Target Biomolecules

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug design, this involves docking a ligand (e.g., a pyrrolidine derivative) into the active site of a target protein. researchgate.netnih.gov

Studies on various pyrrolidine derivatives have shown their potential to bind to a range of biological targets, including enzymes and receptors. researchgate.netnih.gov For example, pyrrolidine-based compounds have been investigated as inhibitors of enzymes like neuraminidase and matrix metalloproteinases. researchgate.netnih.gov A docking study of this compound would involve placing the molecule into the binding site of a selected target protein and scoring the different poses to identify the most likely binding mode. This analysis reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Prediction of Ligand-Receptor Interactions

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-receptor complex over time. researchgate.net MD simulations provide a more realistic picture of the interactions in a dynamic system, taking into account the flexibility of both the ligand and the protein. researchgate.net

By simulating the movement of atoms over a period of time, MD can confirm the stability of the binding pose predicted by docking and provide insights into the conformational changes that may occur upon ligand binding. researchgate.net The analysis of the MD trajectory can reveal the persistence of key interactions and calculate the binding free energy, which is a more accurate measure of the ligand's affinity for the receptor. nih.gov For this compound, these simulations would be crucial in validating its potential as a ligand for a specific biological target.

Table 2: Predicted Ligand-Receptor Interactions for a Hypothetical Complex of this compound with a Target Protein

| Type of Interaction | Potential Interacting Groups on Ligand | Potential Interacting Residues on Receptor |

| Hydrogen Bonding | Acetyl group oxygen, Pyrrolidine nitrogen | Polar amino acids (e.g., Serine, Threonine, Asparagine) |

| Hydrophobic Interactions | Ethyl group, Pyrrolidine ring carbons | Nonpolar amino acids (e.g., Leucine, Valine, Isoleucine) |

| Van der Waals Forces | Entire molecule | Various amino acids in the binding pocket |

Conformational Flexibility and Energetic Landscapes

The pyrrolidine ring, a saturated five-membered heterocycle, is not planar and exists in various puckered conformations. This conformational flexibility is a key determinant of its biological activity. The phenomenon, known as pseudorotation, describes the continuous interconversion of these conformers through low-energy barriers. The substituents on the pyrrolidine ring significantly influence the conformational equilibrium.

For N-acyl pyrrolidines, the energetic landscape is further complicated by the rotational barrier around the amide bond (C-N), leading to cis and trans isomers. The relative orientation of the N-acetyl and N-ethyl groups in this compound, combined with the puckering of the pyrrolidine ring, results in a complex energetic landscape with multiple local energy minima. Studies on analogous N-acyl-pyrrolidines demonstrate that the ring tends to adopt envelope (E) or twist (T) conformations. researchgate.net The specific substituents dictate which conformer is energetically most favorable. For instance, in related N-acylpyrrolidine derivatives, an equilibrium often exists between two main conformation sets. researchgate.net The lack of an N-acyl substituent in similar structures can lead to significant conformational changes, highlighting the N-acetyl group's role in defining the energetic landscape. researchgate.net

Computational methods like Density Functional Theory (DFT) and molecular mechanics are employed to calculate the energies of these different conformers and map the potential energy surface. This mapping helps identify the most stable, low-energy conformations that are likely to be biologically relevant.

Table 1: Hypothetical Conformational Analysis of this compound

| Conformer | Pyrrolidine Pucker | N-Acetyl Amide Isomer | Relative Energy (kcal/mol) | Population (%) |

| 1 | Twist (³T₄) | Trans | 0.00 | 65 |

| 2 | Envelope (E₄) | Trans | 0.85 | 20 |

| 3 | Twist (⁴T₃) | Trans | 1.50 | 10 |

| 4 | Twist (³T₄) | Cis | 2.50 | 5 |

Note: This table is illustrative, based on computational studies of analogous N-acyl pyrrolidines. The actual values for this compound would require specific molecular modeling studies.

In Silico Approaches for Drug Discovery and Optimization

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. nih.gov Its three-dimensional character and synthetic tractability make it an attractive starting point for designing novel therapeutics. nih.gov In silico methods are indispensable tools in modern drug discovery, accelerating the process of identifying and refining lead compounds. ri.se

Virtual Screening and Lead Optimization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com A compound like this compound can be included as a building block or a fragment in these virtual libraries. Its defined stereochemistry and conformational preferences can be leveraged to find a complementary fit within the binding site of a target protein.

Once a "hit" compound is identified, lead optimization becomes the next critical step. This process involves iterative chemical modifications of the hit molecule to improve its potency, selectivity, and pharmacokinetic properties. Structure-based drug design, guided by the crystal structure of the target protein, can inform modifications to the pyrrolidine scaffold. For example, if a hydrophobic pocket is present in the target's binding site, the ethyl group of this compound might be extended or replaced with a larger alkyl or aryl group to enhance van der Waals interactions. Lead optimization efforts on other scaffolds have shown that such modifications can significantly improve potency and selectivity. nih.gov

Table 2: Illustrative Lead Optimization Strategy for a Pyrrolidine-Based Hit

| Compound | Modification from Parent Scaffold | Rationale | Predicted Affinity (Ki, nM) |

| Lead Hit (e.g., based on our scaffold) | - | Initial hit from virtual screening | 500 |

| Analog 1 | Replace N-ethyl with N-benzyl | Explore interaction with hydrophobic pocket | 150 |

| Analog 2 | Add hydroxyl group to pyrrolidine ring | Introduce new hydrogen bond donor/acceptor | 80 |

| Analog 3 | Modify N-acetyl to trifluoroacetyl | Modulate electronic properties and metabolic stability | 250 |

| Optimized Lead | Combination of beneficial modifications | Maximize potency and improve properties | 10 |

Note: This table is a hypothetical representation of a lead optimization workflow.

Prediction of Pharmacological Profiles

Before significant resources are invested in synthesizing and testing new compounds, in silico methods can predict their pharmacological profiles, including their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties. nih.govfrontiersin.org Various computational models, often built using machine learning and large datasets of experimental results, can estimate properties like oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity. nih.govnih.govresearchgate.net

For this compound, these predictive models can flag potential liabilities. For instance, the N-acetyl and N-ethyl groups might be susceptible to metabolism by cytochrome P450 enzymes. Predicting such outcomes early allows medicinal chemists to design analogs with improved metabolic stability. nih.gov Pharmacophore modeling can also be used to compare the 3D arrangement of chemical features in this compound with known active compounds, thereby predicting its potential biological targets. nih.govnih.gov

Table 3: Predicted In Silico ADME/Tox Profile for this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the gut |

| Caco-2 Permeability | Moderate | Moderate cell permeability |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May have limited CNS exposure |

| P-glycoprotein Substrate | Likely Yes | Potential for active efflux from cells |

| Metabolism | ||

| CYP2D6 Inhibitor | Unlikely | Low risk of drug-drug interactions via CYP2D6 |

| CYP3A4 Inhibitor | Unlikely | Low risk of drug-drug interactions via CYP3A4 |

| Toxicity | ||

| AMES Mutagenicity | Negative | Unlikely to be mutagenic |

| hERG Inhibition | Low Probability | Low risk of cardiotoxicity |

Note: This table is generated based on established in silico prediction models. These are theoretical predictions and require experimental validation.

Metabolism and Pharmacokinetics Research

Identification of Metabolic Pathways and Metabolites

The metabolic pathway of a compound involves a series of enzymatic modifications, typically categorized into Phase I and Phase II reactions, aimed at increasing its water solubility to facilitate excretion. nih.gov

Phase I Metabolic Transformations (e.g., Oxidation, Reduction, Dealkylation)

Phase I metabolism introduces or exposes functional groups on a molecule through reactions like oxidation, reduction, or hydrolysis. nih.gov For 3-(N-Acetyl-N-ethylamino)pyrrolidine, several Phase I transformations could be anticipated based on its structure. The N-ethyl and N-acetyl groups are potential sites for dealkylation and hydrolysis, respectively. The pyrrolidine (B122466) ring itself is also susceptible to oxidation. nih.gov

Pyrrolidine Ring Oxidation to Pyrrolidone Derivatives

A known metabolic pathway for pyrrolidine-containing compounds is the oxidation of the pyrrolidine ring. nih.gov For example, the hepatitis C drug daclatasvir (B1663022) undergoes δ-oxidation of its pyrrolidine moiety, which leads to ring opening and subsequent formation of other metabolites. nih.gov Another example is N-(2-hydroxyethyl)-pyrrolidine, which is metabolized to pyrrolidine N-oxide. nih.gov It is plausible that this compound could undergo similar oxidation to form corresponding pyrrolidone derivatives.

Conjugation Reactions (e.g., Glucuronidation)

Following Phase I transformations, the resulting metabolites, or the parent compound if it possesses a suitable functional group, can undergo Phase II conjugation reactions. nih.gov These reactions involve the addition of endogenous molecules like glucuronic acid, sulfate, or glutathione, which significantly increases the water solubility of the compound, preparing it for excretion. nih.gov

Metabolic Stability and Clearance Studies

Metabolic stability is a critical parameter in drug discovery, indicating how susceptible a compound is to biotransformation. srce.hr It is often expressed as the in vitro half-life (t1/2) and intrinsic clearance (CLint). srce.hr These studies are typically conducted using in vitro systems like liver microsomes or hepatocytes. srce.hr There is no publicly available data on the metabolic stability or clearance of this compound. Such studies would be necessary to predict its in vivo behavior, including its half-life and bioavailability. nih.gov

Lack of Publicly Available Toxicological Data for this compound Hinders Comprehensive Safety Assessment

Despite its documented use as a chemical intermediate in pharmaceutical research, a thorough review of publicly accessible scientific literature and databases reveals a significant gap in the toxicological and safety pharmacology data for the compound this compound. This absence of specific research findings prevents a detailed analysis of its potential molecular and cellular toxic mechanisms, its effects on biological macromolecules, and its impact on cellular homeostasis.

Analytical Method Development and Validation for Research Applications

Chromatographic Techniques

Chromatographic methods are powerful tools for the separation, identification, and quantification of 3-(N-Acetyl-N-ethylamino)pyrrolidine in different matrices. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of this compound and its related substances. These methods typically utilize a C18 stationary phase, which provides effective separation based on the compound's hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, allowing for the optimization of retention time and resolution. researchgate.netijper.org For instance, a method for analyzing related substances in N-acetyl-L-cysteine effervescent tablets employed a C18 column with a gradient elution program. ijper.org The development of such methods often involves optimizing parameters like mobile phase composition, flow rate, and column temperature to achieve the desired separation efficiency. researchgate.net In some cases, pre-column derivatization may be employed to enhance the detectability of compounds that lack a strong chromophore. For example, a method for analyzing 3-aminopyrrolidine (B1265635) hydrochloride involved derivatization with Boc anhydride (B1165640) to introduce a UV-absorbing moiety, enabling detection by a standard UV detector. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and selectivity, especially in complex matrices, LC-MS/MS has become an indispensable tool. This technique combines the separation power of liquid chromatography with the precise mass detection capabilities of tandem mass spectrometry. nih.govuniversiteitleiden.nlrug.nl LC-MS/MS methods are particularly valuable for quantifying trace levels of analytes and for the structural elucidation of unknown impurities or metabolites. nih.govrug.nl The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric parameters, such as precursor and product ion selection for multiple reaction monitoring (MRM). nih.gov Derivatization can also be used in LC-MS/MS to improve ionization efficiency and chromatographic retention. universiteitleiden.nl Studies have demonstrated the successful use of LC-MS/MS for the comprehensive analysis of various small molecules, including amino acids and their derivatives, which shares structural similarities with the target compound. nih.govnih.gov

Role as an Analytical Standard

In analytical chemistry, this compound can serve as an analytical standard. chemimpex.com This means it can be used as a reference material for the identification and quantification of related compounds in various samples. chemimpex.com Its well-characterized properties allow it to be a benchmark in chromatographic and mass spectrometric analyses. chemimpex.com

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in this compound. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are key methods for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

NMR spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of this compound.

¹H-NMR Spectroscopy: Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals in a ¹H-NMR spectrum are used to assign protons to specific positions within the molecule. For example, in a related compound, 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, the ¹H-NMR spectrum in DMSO-d6 showed distinct signals for the methyl, methylene, and NH protons, with their characteristic chemical shifts and coupling constants. mdpi.com

¹³C-NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., alkyl, carbonyl, etc.). For instance, the ¹³C-NMR spectrum of pyrrolidine (B122466) shows signals for the carbon atoms in the ring. chemicalbook.com In a more complex related molecule, the ¹³C-NMR spectrum revealed a larger number of signals corresponding to the different carbon environments. mdpi.com

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and carbons, further confirming the structural assignments.

Below is a table summarizing typical NMR data for related pyrrolidine structures.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 1.17-1.21 | t | -CH₂CH ₃ |

| ¹H | 2.02-2.50 | s | -C(=O)CH ₃ |

| ¹H | 2.80-2.95 | s | N-CH ₃ |

| ¹H | 3.27-3.41 | m | -CH ₂CH₃ |

| ¹³C | 12.7-15.6 | -CH₂C H₃ | |

| ¹³C | 16.5-28.6 | -C(=O)C H₃ | |

| ¹³C | 33.9-38.2 | N-C H₂CH₃ | |

| ¹³C | 53.0-56.8 | Pyrrolidine ring carbons | |

| ¹³C | 164.3-173.4 | C =O |

Note: The data in this table is illustrative and based on similar structures found in the literature. mdpi.comorganicchemistrydata.org Actual chemical shifts for this compound may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the amide and amine functional groups.

Key expected vibrational bands include:

C=O stretch (amide): Typically observed in the region of 1630-1680 cm⁻¹.

N-H bend (secondary amine, if present): Around 1550-1650 cm⁻¹.

C-N stretch (amine and amide): In the range of 1000-1350 cm⁻¹.

C-H stretch (alkane): Around 2850-3000 cm⁻¹.

For comparison, the IR spectrum of a related compound, 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, showed bands at 3283 cm⁻¹ (N-H stretch), and in the 2877-2977 cm⁻¹ region (C-H stretch), and at 1637 cm⁻¹ (C=O stretch). mdpi.com The IR spectrum of N-acetylpyrrolidone also displays a characteristic carbonyl absorption. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) stands as a powerful analytical technique for the precise mass determination of molecules, offering significant advantages in the characterization of compounds like this compound. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within a few parts per million (ppm), enabling the confident determination of elemental compositions.

In the context of research applications, HRMS is invaluable for confirming the identity of newly synthesized batches of this compound. The high mass accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas. For instance, the theoretical monoisotopic mass of this compound (C₈H₁₆N₂O) can be calculated with high precision. An experimental HRMS measurement that closely matches this theoretical value provides strong evidence for the correct product.

Furthermore, HRMS is instrumental in identifying and characterizing impurities and degradation products. In the analysis of small amine molecules, derivatization is sometimes employed to enhance ionization efficiency and sensitivity in mass spectrometry. nih.gov While specific HRMS data for this compound is not extensively published, the general principles of HRMS analysis of small organic molecules are well-established. A typical workflow would involve the use of techniques such as electrospray ionization (ESI) coupled with an Orbitrap or time-of-flight (TOF) mass analyzer.

A study on polynitrogen bicyclic and tricyclic compounds utilized HRMS with an electrospray ionization source to confirm the elemental composition of the synthesized molecules by monitoring their protonated [M+H]⁺ species with a resolution of 30,000 FWHM. mdpi.com This level of resolution is crucial for distinguishing between closely related structures. Similarly, in the analysis of primary aromatic amines, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been employed, demonstrating the capability to achieve low limits of detection and quantification. nih.gov

Table 1: Illustrative HRMS Parameters for Analysis of a Related Compound

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Analyzer | Orbitrap |

| Resolution | 30,000 FWHM |

| Scan Range | m/z 50-500 |

| Target Ion | [M+H]⁺ |

This table presents typical parameters that could be adapted for the analysis of this compound based on methodologies for similar small molecules.

UV-Vis Absorption Spectroscopy for DNA Interaction Studies

The basis of this technique lies in monitoring the changes in the absorption spectrum of a molecule upon binding to DNA. These changes can manifest as a shift in the maximum absorption wavelength (λmax), known as a bathochromic (red shift) or hypsochromic (blue shift) effect, and a change in the molar absorptivity, referred to as hyperchromism (increased absorbance) or hypochromism (decreased absorbance). nih.govresearchgate.net

Generally, intercalation, where a molecule inserts itself between the base pairs of DNA, leads to significant hypochromism and a bathochromic shift in the molecule's absorption spectrum. nih.gov This is due to the strong electronic coupling between the chromophore of the molecule and the DNA base pairs. Conversely, groove binding, where a molecule binds to the minor or major groove of the DNA helix, typically results in smaller changes in the absorption spectrum. researchgate.nettandfonline.com

To conduct such a study with this compound, one would first record the UV-Vis spectrum of the compound in a suitable buffer. Subsequently, increasing concentrations of DNA would be titrated into the solution, and the absorption spectrum would be recorded after each addition. The resulting spectral changes would provide initial insights into the potential binding mode and strength.

Table 2: General UV-Vis Spectral Changes and Their Interpretation in DNA Binding Studies

| Spectral Change | Interpretation | Possible Binding Mode |

| Hypochromism & Bathochromism | Strong interaction, stabilization of the ground state | Intercalation |

| Hyperchromism | Disruption of DNA secondary structure | Electrostatic binding, potential DNA damage |

| Minimal or no shift | Weaker interaction | Groove binding, electrostatic interaction |

This table provides a general guide to interpreting UV-Vis spectroscopic data in the context of small molecule-DNA interactions and is not based on experimental data for this compound.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of a molecule, which is crucial for understanding its chemical properties and biological activity.

While a crystal structure for this compound is not publicly available in databases such as the Cambridge Crystallographic Data Centre (CCDC), the methodology for obtaining such data is well-established for small organic molecules. cam.ac.uk The first and often most challenging step is the growth of a single crystal of sufficient quality. This typically involves dissolving the compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly, or using techniques such as vapor diffusion or cooling crystallization.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.